molecular formula C18H21FN2O2 B5623300 5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B5623300
M. Wt: 316.4 g/mol
InChI Key: TYQWNVKREOIFGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol often involves complex chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. For instance, derivatives modeled after the potent antidepressant fluoxetine, coupled with functionalized piperazines, were prepared to explore selective serotonin reuptake inhibitors (SSRIs) with potentially improved profiles (Dorsey et al., 2004).

Molecular Structure Analysis

The molecular structure and conformational analysis of related compounds, such as KAD22, which was designed as a potential dopamine D2 receptor agonist with antioxidant activity, provide insights into their biological activity. These studies include HOMO and LUMO orbitals, electrostatic potential maps, and ligand-receptor interactions, which are crucial for understanding the compound's pharmacodynamics (Kaczor et al., 2021).

Chemical Reactions and Properties

The reactivity and interaction of such compounds with biological targets can be significantly influenced by their chemical structure. The introduction of fluorine atoms, for example, can affect the compound's metabolic stability and receptor affinity. This aspect of drug design is crucial for developing compounds with optimal pharmacological profiles.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are fundamental for the compound's formulation and delivery. The crystal structure of related compounds, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been analyzed, revealing how molecular interactions and symmetry contribute to stability and reactivity (Zhang et al., 2007).

Future Directions

The future research directions could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis process .

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-23-18-7-6-14(12-17(18)22)13-20-8-10-21(11-9-20)16-5-3-2-4-15(16)19/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWNVKREOIFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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